(R,R)-Asenapine Maleate is a specific enantiomer of Asenapine Maleate, an atypical antipsychotic agent. While Asenapine Maleate itself exists as a racemic mixture of (R,R)- and (S,S)-enantiomers, research suggests that the (R,R)-enantiomer may be responsible for the majority of the desired pharmacological activity []. Therefore, (R,R)-Asenapine Maleate has become a focal point in scientific research for understanding its unique properties and potential applications.
(R,R)-Asenapine Maleate is a pharmaceutical compound primarily used in the treatment of psychiatric disorders, particularly schizophrenia and bipolar disorder. It belongs to the class of atypical antipsychotics and is known for its unique mechanism of action, which involves multiple neurotransmitter systems. This compound is the maleate salt form of asenapine, a small synthetic new molecular entity characterized by its complex structure.
Asenapine was first approved for clinical use by the United States Food and Drug Administration in 2009. It is marketed under the trade name Saphris, among others, and is available in sublingual tablet form. The compound is synthesized through various chemical processes that involve multiple steps to ensure purity and efficacy.
(R,R)-Asenapine Maleate is classified as an atypical antipsychotic. It acts on various neurotransmitter receptors in the brain, including dopamine D2 and serotonin 5-HT2A receptors, making it effective for treating psychotic symptoms while minimizing extrapyramidal side effects commonly associated with older antipsychotics.
The synthesis of (R,R)-Asenapine Maleate involves several key steps, beginning with the preparation of asenapine from precursor compounds. The process typically includes:
The synthesis employs techniques such as high-performance liquid chromatography (HPLC) for purification and analysis of intermediates and final products. Stability-indicating methods have been developed to assess the integrity of asenapine maleate under various conditions, ensuring that the synthesized product maintains its efficacy over time .
(R,R)-Asenapine Maleate has a complex molecular structure characterized by two chiral centers. Its chemical formula is , with a molecular weight of approximately 401.84 g/mol. The structure can be represented as follows:
The melting point of (R,R)-Asenapine Maleate is around 139.9 °C, and it exhibits slight solubility in water (approximately 3.7 mg/mL) but is freely soluble in organic solvents such as methanol and ethanol .
The primary chemical reactions involved in the synthesis of (R,R)-Asenapine Maleate include:
The synthesis process must be carefully controlled to avoid racemization and ensure that the final product retains its pharmacological properties. Analytical methods such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are utilized to characterize the stability and thermal properties of the compound .
(R,R)-Asenapine Maleate exerts its therapeutic effects primarily through antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system. This dual action helps alleviate symptoms of schizophrenia and bipolar disorder by modulating neurotransmitter activity.
Studies indicate that asenapine's efficacy is linked to its ability to balance dopaminergic and serotonergic signaling pathways, which can reduce both positive and negative symptoms associated with psychotic disorders .
(R,R)-Asenapine Maleate is primarily used in clinical settings for:
Additionally, ongoing studies explore its efficacy in other psychiatric conditions due to its unique pharmacological profile .
(R,R)-Asenapine maleate is the pharmacologically active enantiomer of the atypical antipsychotic asenapine, paired stoichiometrically with maleic acid (2-butenedioic acid) to form a stable salt. Its systematic IUPAC name is (3aR,12bR)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-but-2-enedioate (1:1). The compound is also designated by multiple identifiers:
The stereochemical designation (R,R) specifies the absolute configuration at the two chiral centers (C3a and C12b) within the tetracyclic dibenzo-oxepino pyrrole scaffold. This configuration is critical for optimal receptor binding affinity, as the (S,S)-enantiomer exhibits significantly reduced pharmacological activity. The maleate counterion forms a 1:1 salt via proton transfer to the pyrrolidine nitrogen, enhancing crystallinity and stability [2] [7].
Property | Value |
---|---|
IUPAC Name | (3aR,12bR)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-but-2-enedioate (1:1) |
CAS Number | 85650-56-2 |
Molecular Formula | C21H20ClNO5 |
Molecular Weight | 401.84 g/mol |
Exact Mass | 401.1028 g/mol |
Elemental Composition | C 62.77%, H 5.02%, Cl 8.82%, N 3.49%, O 19.91% [6] [7] |
The solid-state structure of (R,R)-asenapine maleate has been resolved using single-crystal X-ray diffraction (SCXRD), confirming its monoclinic crystal system. Key crystallographic parameters include:
The asymmetric unit comprises one protonated asenapine cation and one maleate anion. Hydrogen bonding between the pyrrolidinium N–H+ and maleate carboxylate groups (O···H distance: 1.68 Å) forms a primary supramolecular synthon. Additional stabilization arises from C–H···O interactions and π-π stacking (3.8 Å) between chlorinated phenyl rings of adjacent molecules. This robust network contributes to the material’s low hygroscopicity (<0.5% water uptake at 80% RH) [2] [3].
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P21 |
Unit Cell Lengths | a = 8.92 Å, b = 12.37 Å, c = 12.98 Å |
Unit Cell Angle | β = 97.5° |
Hydrogen Bonding | N⁺–H···O⁻ (1.68 Å) |
π-Stacking Distance | 3.8 Å |
(R,R)-Asenapine maleate exhibits polymorphism, with the monoclinic form (designated Form I) being the thermodynamically stable phase under ambient conditions. This form is distinguished by its unique powder X-ray diffraction (PXRD) pattern, featuring characteristic peaks at diffraction angles (°2θ ±0.2): 6.8, 13.3, 13.6, 14.1, 18.2, 18.7, and 20.0 [2].
Form I demonstrates superior stability over metastable polymorphs:
Crystallization kinetics studies reveal that Form I nucleates preferentially from anhydrous alcohols (e.g., ethanol, isopropanol) upon cooling below 40°C. Seeding with Form I crystals suppresses competing polymorphs, ensuring phase purity (>99% by PXRD) [2] [4].
Solubility and Partitioning
(R,R)-Asenapine maleate exhibits pH-dependent solubility:
Solvent | Solubility (mg/mL) | Solubility (mM) |
---|---|---|
Water | 6.3 | 15.55 |
DMSO | 48.4 | 120.42 |
Ethanol | 20.1 | 49.99 |
Thermal Behavior
Differential scanning calorimetry (DSC) of Form I shows:
Property | Value |
---|---|
Melting Onset | 168–170°C |
Decomposition Temperature | >170°C |
Weight Loss (TGA) | <0.1% below 150°C |
Solid-State Kinetics
Accelerated stability studies (40°C/75% RH, 6 months) show:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7